[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea
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Overview
Description
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea typically involves the condensation of 3-hydroxy-2-naphthaldehyde with urea under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is heated to an appropriate temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of [(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
[(E)-(3-hydroxyphenyl)methylideneamino]urea: Similar structure but with a phenyl ring instead of a naphthalene ring.
[(E)-(3-hydroxybenzylideneamino)urea]: Another similar compound with a benzylidene group.
Uniqueness
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea is unique due to its naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-5-8-3-1-2-4-9(8)6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7+ |
InChI Key |
OIDHMCDIECNNTL-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)/C=N/NC(=O)N)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=NNC(=O)N)O |
Origin of Product |
United States |
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